molecular formula C13H11N3O4 B103939 Pomalidomide, (R)- CAS No. 202271-90-7

Pomalidomide, (R)-

カタログ番号 B103939
CAS番号: 202271-90-7
分子量: 273.24 g/mol
InChIキー: UVSMNLNDYGZFPF-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It was approved for medical use in the United States in February 2013, and in the European Union in August 2013 .


Molecular Structure Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The IR spectrum of form A is characterized for the first time .


Physical And Chemical Properties Analysis

The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

科学的研究の応用

Oncology: Multiple Myeloma Treatment

®-pomalidomide: is primarily known for its application in treating multiple myeloma , a type of blood cancer. It is an immunomodulatory drug that enhances the immune system’s ability to fight cancer. Research has shown that ®-pomalidomide, in combination with dexamethasone, is effective in patients who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor .

Hematology: Anemia Management

In hematology, ®-pomalidomide has been investigated for its potential to treat anemia in patients with myelodysplastic syndromes. The compound appears to stimulate the production of red blood cells by modulating the bone marrow environment, reducing the need for transfusions .

Immunology: Anti-inflammatory Effects

®-pomalidomide exhibits anti-inflammatory properties, making it a candidate for research into autoimmune diseases. It modulates the production of pro-inflammatory cytokines and enhances anti-inflammatory cytokines, offering a potential therapeutic approach for conditions like Crohn’s disease and rheumatoid arthritis .

Neurology: Neuroprotective Potential

Emerging studies suggest that ®-pomalidomide may have neuroprotective effects. Its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation, could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Virology: Antiviral Activity

Research into the antiviral activity of ®-pomalidomide is ongoing. Its immunomodulatory effects could play a role in combating viral infections by enhancing the body’s antiviral response. This application is particularly relevant in the context of emerging viral pandemics .

Dermatology: Skin Lesion Treatment

In dermatology, ®-pomalidomide has been explored for its efficacy in treating skin lesions associated with conditions like leprosy and Behçet’s disease. Its anti-inflammatory action can reduce the occurrence of painful nodules and ulcers .

将来の方向性

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . The aim is to provide both an overview of current therapies and future directions within the RRMM treatment landscape, and a framework for clinicians to choose the most promising next treatment option .

特性

IUPAC Name

4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide, (R)-

CAS RN

202271-90-7
Record name Pomalidomide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POMALIDOMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomalidomide, (R)-
Reactant of Route 2
Reactant of Route 2
Pomalidomide, (R)-
Reactant of Route 3
Pomalidomide, (R)-
Reactant of Route 4
Reactant of Route 4
Pomalidomide, (R)-
Reactant of Route 5
Pomalidomide, (R)-
Reactant of Route 6
Reactant of Route 6
Pomalidomide, (R)-

Citations

For This Compound
54
Citations
Y Li, S Zhou, M Hoffmann, G Kumar… - Journal of Pharmacology …, 2014 - ASPET
Pomalidomide, a potent novel immunomodulatory agent, has been developed as a racemic mixture of its R- and S-isomers. Pharmacokinetic (PK) analyses were conducted to …
Number of citations: 11 jpet.aspetjournals.org
AEA Lopez-Girona, D Mendy, T Ito, K Miller, AK Gandhi… - Leukemia, 2012 - nature.com
Thalidomide and the immunomodulatory drug, lenalidomide, are therapeutically active in hematological malignancies. The ubiquitously expressed E3 ligase protein cereblon (CRBN) …
Number of citations: 825 www.nature.com
N Bahlis, C Chen, M Sebag, C Venner… - Haematologica …, 2016 - karyopharm.com
▪ Arm SdL: MM patients relapsing after≥ 1 prior therapy that may include prior lenalidomide, provided MM was not refractory to prior lenalidomide as the last prior therapy▪ Phase I Dose …
Number of citations: 3 www.karyopharm.com
PG Richardson, A Perrot, H Takamatsu… - EJHaem, 2022 - ncbi.nlm.nih.gov
The aim of the ICARIA-MM Phase 3 study (ClinicalTrials. gov, number NCT02990338) was to determine the progression-free survival benefit of isatuximab plus pomalidomide and …
Number of citations: 5 www.ncbi.nlm.nih.gov
A Le Roy, T Prebet, R Castellano, A Goubard… - Frontiers in …, 2018 - frontiersin.org
Immunomodulatory drugs (IMiDs) are anticancer drugs with immunomodulatory, anti-angiogenesis, anti-proliferative, and pro-apoptotic properties. IMiDs are currently used for the …
Number of citations: 29 www.frontiersin.org
Y Li, S Zhou, M Hoffmann, G Kumar, M Palmisano - 2014 - Citeseer
… Probe the Pharmacokinetic Disposition of Pomalidomide R- and S-Enantiomers Yan Li, Sim … Modeling and Simulation to Probe the Pharmacokinetic Disposition of Pomalidomide Rand …
Number of citations: 2 citeseerx.ist.psu.edu
Y Li, L Liu, L Huang, X Wang, M Hoffmann… - Clinical …, 2018 - Taylor & Francis
Objective The aim of this study was to evaluate the bioavailability of a pomalidomide oral liquid suspension relative to the commercial capsule formulation and to assess the food effect …
Number of citations: 3 www.tandfonline.com
O Perez de Acha, L Reiman, DS Jayabalan… - Blood …, 2023 - ashpublications.org
Monoclonal antibodies targeting CD38 are important for treatment of both newly diagnosed and relapsed multiple myeloma (MM). Daratumumab and isatuximab are anti-CD38 …
Number of citations: 1 ashpublications.org
S Nagai, K Ozawa - British Journal of Haematology, 2016 - Wiley Online Library
Differences in regulatory actions between Japan, the European Union ( EU ) and the United States ( US ) regarding the approval date and primary endpoints of pivotal trials have never …
Number of citations: 6 onlinelibrary.wiley.com
R LeBlanc, H Mian, D Reece… - British Journal of …, 2022 - Wiley Online Library
Daratumumab (dara) has significantly altered the therapeutic landscape of multiple myeloma (MM), especially in the relapsed setting. This study aimed to evaluate the outcomes of dara‐…
Number of citations: 2 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。